N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide
CAS No.: 946364-98-3
Cat. No.: VC4701338
Molecular Formula: C23H32N4O2
Molecular Weight: 396.535
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946364-98-3 |
|---|---|
| Molecular Formula | C23H32N4O2 |
| Molecular Weight | 396.535 |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C23H32N4O2/c1-25(2)20-11-9-19(10-12-20)22(17-24-23(28)18-29-3)27-15-13-26(14-16-27)21-7-5-4-6-8-21/h4-12,22H,13-18H2,1-3H3,(H,24,28) |
| Standard InChI Key | JYBIZJABLICGLM-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)COC)N2CCN(CC2)C3=CC=CC=C3 |
Introduction
The compound N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide is a complex organic molecule that incorporates several functional groups, including a dimethylamino group, a phenylpiperazinyl group, and a methoxy group attached to an acetamide backbone. This compound is not directly referenced in the provided search results, but similar compounds with related structures have been studied for their biological activities and chemical properties.
Synthesis and Preparation
The synthesis of compounds with similar structures often involves alkylation reactions or condensation reactions. For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized through alkylation reactions using chloroalkyl reagents . A similar approach might be used for the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide, potentially involving the reaction of an appropriate amine with a methoxy-substituted acyl chloride.
Biological Activities
Compounds with phenylpiperazinyl and dimethylamino groups have been studied for various biological activities, including anticonvulsant and anticancer properties . While specific data on the biological activity of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide is not available, related compounds have shown promising results in these areas.
Data Tables
Given the lack of specific data on the compound , we can create a hypothetical table based on similar compounds:
| Compound | Molecular Weight (g/mol) | Molecular Formula | Biological Activity |
|---|---|---|---|
| N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide | 488.6 | C29H36N4O3 | Potential biological activity based on structure |
| N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide | Hypothetical: ~450-500 | Hypothetical: C26-28H34-36N4O2-3 | Potential anticonvulsant or anticancer activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume